molecular formula C16H15F3N2O2S B2637949 2-(methylsulfanyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)pyridine-3-carboxamide CAS No. 1396713-26-0

2-(methylsulfanyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)pyridine-3-carboxamide

Cat. No.: B2637949
CAS No.: 1396713-26-0
M. Wt: 356.36
InChI Key: QVKCRJWUDYCJSA-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a phenyl group attached to a propyl chain, along with a methylsulfanyl group attached to the pyridine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, the carboxamide group can be introduced via amide bond formation.

    Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents.

    Attachment of the Hydroxyl and Phenyl Groups: These groups can be introduced through Grignard reactions or other organometallic coupling reactions.

    Addition of the Methylsulfanyl Group: This step can be performed using thiolating agents under appropriate conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyridine carboxamides.

    Medicine: Potential therapeutic agent due to its structural features that may interact with biological targets.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)pyridine-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the hydroxyl and phenyl groups can contribute to specific interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    2-(methylsulfanyl)-N-(2-hydroxy-2-phenylpropyl)pyridine-3-carboxamide: Lacks the trifluoromethyl group.

    2-(methylsulfanyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)pyridine-3-carboxamide: Lacks the phenyl group.

    2-(methylsulfanyl)-N-(3,3,3-trifluoro-2-phenylpropyl)pyridine-3-carboxamide: Lacks the hydroxyl group.

Uniqueness

The presence of the trifluoromethyl group, hydroxyl group, and phenyl group in 2-(methylsulfanyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)pyridine-3-carboxamide makes it unique compared to similar compounds. These groups can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties.

Properties

IUPAC Name

2-methylsulfanyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O2S/c1-24-14-12(8-5-9-20-14)13(22)21-10-15(23,16(17,18)19)11-6-3-2-4-7-11/h2-9,23H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKCRJWUDYCJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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